1-Oxa-9-azaspiro[5.5]undecan-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Oxa-9-azaspiro[5.5]undecan-3-ol is a spirocyclic compound characterized by a unique structural feature: a combination of the flexibility characteristic of aliphatic compounds with a limited number of degrees of freedom. This compound is part of a broader class of spirocyclic compounds, which have gained significant interest in medicinal chemistry due to their diverse biological activities and potential as drug candidates .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Oxa-9-azaspiro[5.5]undecan-3-ol typically involves the Prins cyclization reaction. For example, the starting material 1-[(4-tert-butylphenyl)methyl]piperidin-4-one can be alkylated with 4-tert-butylbenzyl bromide, followed by the Prins reaction with but-3-en-1-ol in methanesulfonic acid to afford the desired spirocyclic compound .
Industrial Production Methods: Industrial production methods for 1-Oxa-9-azaspiro[5 the complexity of the chemical synthesis of spirocyclic structures suggests that industrial production would likely involve optimization of the Prins cyclization reaction and other synthetic routes to improve yield and scalability .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Oxa-9-azaspiro[5.5]undecan-3-ol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups within the spirocyclic structure .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve nucleophiles such as halides and amines .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
1-Oxa-9-azaspiro[5.5]undecan-3-ol has a wide range of scientific research applications, particularly in medicinal chemistry. It has been studied for its potential as an antituberculosis agent, with high activity against antibiotic-sensitive and multidrug-resistant strains of Mycobacterium tuberculosis . Additionally, this compound has shown promise as an inhibitor of the MmpL3 protein, a promising target for the design of new antituberculosis drugs .
Wirkmechanismus
The mechanism of action of 1-Oxa-9-azaspiro[5.5]undecan-3-ol involves its interaction with specific molecular targets and pathways. For instance, as an inhibitor of the MmpL3 protein, it disrupts the function of this transporter protein, which is essential for the survival of Mycobacterium tuberculosis . This disruption leads to the inhibition of bacterial growth and replication .
Vergleich Mit ähnlichen Verbindungen
1-Oxa-9-azaspiro[5.5]undecan-3-ol can be compared with other spirocyclic compounds, such as 9-benzyl-1-oxa-9-azaspiro[5.5]undecan-4-ol and 9-(4-tert-butylbenzyl)-1-oxa-9-azaspiro[5.5]undecane . These compounds share similar structural features but differ in their substituents and biological activities. The unique combination of flexibility and limited degrees of freedom in this compound makes it a privileged structure in medicinal chemistry .
Eigenschaften
CAS-Nummer |
374795-43-4 |
---|---|
Molekularformel |
C9H17NO2 |
Molekulargewicht |
171.24 g/mol |
IUPAC-Name |
1-oxa-9-azaspiro[5.5]undecan-3-ol |
InChI |
InChI=1S/C9H17NO2/c11-8-1-2-9(12-7-8)3-5-10-6-4-9/h8,10-11H,1-7H2 |
InChI-Schlüssel |
KPMKGGACMZYNFK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(CCNCC2)OCC1O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.